Cas no 1075-25-8 (1H-indol-5-ylmethanol)
1H-indol-5-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- (1H-Indol-5-yl)methanol
- 1H-Indol-5-ylmethanol
- 5-(HYDROXYMETHYL)-1H-INDOLE
- 5-(Hydroxymethyl)indole
- 5-Hydroxymethylindole
- INDOLE-5-METHANOL
- 1H-indol-5-ylmethanol(SALTDATA: FREE)
- INDOLE-5-METHANOLA
- RARECHEM AL BD 0874
- 1H-Indole-5-Methanol
- 5-Hydroxymethylindole≥ 95% (HPLC)
- 1075-25-8
- SY064238
- (1H-Indol-5-yl)-methanol
- indole-5-methanol, AldrichCPR
- FT-0633303
- Z1201621651
- W-200768
- MFCD02179594
- (5-Indolyl)methanol
- AKOS000321461
- ZSHFWQNPJMUBQU-UHFFFAOYSA-N
- DTXSID40378472
- BB 0254647
- PS-3333
- SCHEMBL951685
- CHEMBL1650258
- A801719
- CS-0091638
- EN300-370665
- AB11366
- DB-040765
- ALBB-004776
- STK360679
- A1BDU
- 688-376-8
- 1H-indol-5-ylmethanol
-
- MDL: MFCD02179594
- Inchi: 1S/C9H9NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-5,10-11H,6H2
- InChI Key: ZSHFWQNPJMUBQU-UHFFFAOYSA-N
- SMILES: OCC1C=CC2=C(C=CN2)C=1
Computed Properties
- Exact Mass: 147.06800
- Monoisotopic Mass: 147.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 36A^2
Experimental Properties
- Color/Form: Not available
- Density: 1.272
- Melting Point: 66-70
- Boiling Point: 360.6°C at 760 mmHg
- Flash Point: 171.9°C
- Refractive Index: 1.705
- PSA: 36.02000
- LogP: 1.66020
- Solubility: Not available
1H-indol-5-ylmethanol Security Information
- Hazard Statement: Irritant/Harmful
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Safety Term:24/25
- HazardClass:IRRITANT
1H-indol-5-ylmethanol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-indol-5-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS015196-100MG |
indole-5-methanol |
1075-25-8 | Aldrich | 100MG |
1076.09 | 2021-05-17 | |
| TRC | I628073-100mg |
(1H-Indol-5-yl)methanol |
1075-25-8 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I628073-500mg |
(1H-Indol-5-yl)methanol |
1075-25-8 | 500mg |
$ 230.00 | 2022-06-04 | ||
| TRC | I628073-1g |
(1H-Indol-5-yl)methanol |
1075-25-8 | 1g |
$ 340.00 | 2022-06-04 | ||
| Alichem | A199000297-5g |
Indole-5-methanol |
1075-25-8 | 98% | 5g |
$574.22 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I179295-5g |
1H-indol-5-ylmethanol |
1075-25-8 | 97% | 5g |
¥2416.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I179295-1g |
1H-indol-5-ylmethanol |
1075-25-8 | 97% | 1g |
¥636.90 | 2023-09-02 | |
| Chemenu | CM111512-5g |
(1H-indol-5-yl)methanol |
1075-25-8 | 95% | 5g |
$418 | 2021-08-06 | |
| Apollo Scientific | OR10507-250mg |
5-(Hydroxymethyl)-1H-indole |
1075-25-8 | 250mg |
£39.00 | 2025-02-19 | ||
| Apollo Scientific | OR10507-1g |
5-(Hydroxymethyl)-1H-indole |
1075-25-8 | 1g |
£81.00 | 2025-02-19 |
1H-indol-5-ylmethanol Suppliers
1H-indol-5-ylmethanol Related Literature
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Namrata Prusty,Lakshmana K. Kinthada,Rohit Meena,Rajesh Chebolu,Ponneri Chandrababu Ravikumar Org. Biomol. Chem. 2021 19 891
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Vytautas Petkevi?ius,Justas Vaitekūnas,Mikas Sadauskas,Fabian Peter Josef Schultes,Dirk Tischler,Rolandas Me?kys Catal. Sci. Technol. 2022 12 7293
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3. Nickel-catalyzed α-benzylation of sulfones with esters via C–O activationJing Xiao,Jia Yang,Tieqiao Chen,Li-Biao Han RSC Adv. 2016 6 42656
Additional information on 1H-indol-5-ylmethanol
1H-indol-5-ylmethanol: A Comprehensive Overview
1H-indol-5-ylmethanol (CAS No. 1075-25-8) is a fascinating compound that has garnered significant attention in both academic and industrial research. This organic compound, belonging to the indole family, is characterized by its unique structure and diverse applications. In this article, we delve into the properties, synthesis, and recent advancements in the utilization of 1H-indol-5-ylmethanol, providing a detailed and up-to-date analysis.
The molecular structure of 1H-indol-5-ylmethanol consists of an indole ring with a hydroxymethyl group attached at the 5-position. This arrangement imparts the compound with distinctive chemical and physical properties. The indole moiety is known for its aromaticity and versatility, making it a valuable building block in organic synthesis. Recent studies have highlighted the potential of 1H-indol-5-ylmethanol in drug discovery, particularly in the development of bioactive molecules with therapeutic potential.
One of the most notable aspects of 1H-indol-5-ylmethanol is its role as an intermediate in the synthesis of complex natural products. Researchers have employed this compound to construct intricate molecular frameworks, leveraging its reactivity and stability. For instance, recent advancements in asymmetric catalysis have enabled the efficient synthesis of enantiomerically enriched derivatives of 1H-indol-5-ylmethanol, which are highly sought after in medicinal chemistry.
The biological activity of 1H-indol-5-ylmethanol has been extensively studied, with promising results in various fields. In pharmacology, this compound has demonstrated potential as a lead molecule for anti-inflammatory and antioxidant agents. Additionally, its ability to modulate cellular signaling pathways makes it a candidate for therapeutic interventions in neurodegenerative diseases and cancer.
From a synthetic perspective, the preparation of 1H-indol-5-ylmethanol has evolved significantly over the years. Traditional methods involving multi-step reactions have been replaced by more efficient protocols, such as one-pot syntheses and catalytic processes. These innovations not only enhance yield and purity but also reduce environmental impact, aligning with green chemistry principles.
In terms of applications, 1H-indol-5-ylmethanol finds utility in diverse industries, including pharmaceuticals, agrochemicals, and materials science. Its incorporation into polymer systems has shown potential for developing advanced materials with tailored properties. Furthermore, recent explorations into its use as a chiral auxiliary have opened new avenues for asymmetric synthesis.
The future outlook for 1H-indol-5-ylmethanol is bright, with ongoing research focusing on expanding its scope in drug development and material science. As researchers continue to uncover its full potential, this compound is poised to make significant contributions to various scientific domains.
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